6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole is a compound belonging to the class of imidazo[2,1-b]thiazole derivatives, which are known for their diverse biological activities. These compounds have attracted significant interest in medicinal chemistry due to their potential applications in treating various diseases, particularly cancer. The specific structure of 6-phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole contributes to its unique properties and reactivity.
The compound can be synthesized through various methods, including one-pot reactions and multi-step synthetic routes involving different precursors such as thiazoles and phenyl groups. Research has shown that derivatives of imidazo[2,1-b]thiazole exhibit potent biological activities, particularly in the context of cancer treatment and kinase inhibition .
6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole is classified as a heterocyclic compound due to the presence of nitrogen and sulfur atoms in its ring structure. It falls under the category of thiazole derivatives, which are widely studied for their pharmacological properties.
The synthesis of 6-phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole can be achieved through several methods:
The synthesis typically involves controlling reaction parameters such as temperature (often around 85 °C), solvent choice (e.g., methanol or toluene), and reaction time to optimize yields. For instance, increasing the temperature and using anhydrous conditions can significantly enhance product formation rates and yields .
The molecular formula for 6-phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole is CHNOS. The structure features a fused imidazole-thiazole ring system with a phenyl group at position 6 and a p-tolylthio group at position 5.
The compound's molecular weight is approximately 413.49 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed for structural elucidation, confirming the presence of functional groups and the integrity of the compound's structure .
6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole can undergo several chemical transformations:
These reactions are often facilitated by using bases or acids as catalysts or by employing specific solvents that stabilize intermediates formed during the reaction process.
The mechanism of action for compounds like 6-phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole often involves interaction with biological targets such as kinases or enzymes involved in cancer cell proliferation.
In vitro studies indicate that these compounds induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways associated with cell survival .
Relevant data from spectroscopic analyses provide insights into its thermal stability and reactivity patterns under various conditions.
6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole has potential applications in:
The imidazo[2,1-b]thiazole core is a planar, 10π-electron aromatic system exhibiting distinctive electronic features. Fusing the imidazole (containing two nitrogen atoms: one pyrrole-like, one pyridine-like) with thiazole (featuring sulfur and pyridine-like nitrogen) creates an electronically asymmetric environment. Key properties include:
Table 1: Core Structural and Electronic Properties of Imidazo[2,1-b]thiazole
Property | Value/Description | Significance |
---|---|---|
Ring System | Bicyclic, Fused Imidazole & Thiazole | Creates rigid, planar scaffold for target interaction |
Aromaticity | 10π-electron system | Promotes stability and π-π stacking interactions |
Key Electron-Deficient Site | C5 position | Susceptible to nucleophilic attack/functionalization (e.g., arylthio groups) |
Key Electron-Rich Sites | N3 (pyridinic N), S1, C6 | Sites for electrophilic attack, H-bonding, metal coordination (C6: aryl attachment) |
Typical Dipole Moment | ~3.5 - 4.5 Debye | Influences solubility and orientation within binding pockets |
HOMO-LUMO Gap (DFT) | ~3.8 - 4.2 eV (unsubstituted) | Indicates moderate reactivity; tunable with substituents |
Planarity | Highly planar | Essential for intercalation or deep pocket penetration |
The bioactivity of imidazo[2,1-b]thiazoles is profoundly influenced by C5 and C6 substituents. In 6-phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole, these groups impart specific physicochemical and interaction properties:
Table 2: Comparative Structure-Activity Relationship (SAR) of Key Substituents in Imidazo[2,1-b]thiazoles
Position | Substituent Type | Biological Impact (Representative Activity) | Compared to 6-Ph-5-(p-TolylS-) |
---|---|---|---|
C6 | Phenyl (e.g., 6-Ph) | ↑ Anticancer (Melanoma IC₅₀ ~0.79 μM [3]), ↑ Tubulin binding affinity | Reference Standard - Optimal π-stacking & hydrophobicity |
4-Cl-Phenyl | ↑↑ Carbonic Anhydrase II inhibition (Ki ~57.8 μM [2]), ↑ Antiproliferative (HepG2) | Slightly ↑ activity in some enzyme targets; similar lipophilicity | |
4-OCH₃-Phenyl | Moderate CA II inhibition (Ki ~57.7 μM [2]), Variable Anticancer | Similar or ↓ potency; ↑ electron donation may not always favor | |
H (Unsubstituted) | ↓↓ Antiproliferative activity, ↓ Tubulin binding | ↓↓ Activity - Lacks critical hydrophobic/stacking element | |
C5 | p-Tolylthio (e.g., 5-(4-MePhS)) | ↑ Antimycobacterial (MIC ~0.98 μg/mL [10]), ↑ Anticancer, Synergistic effects | Reference Standard - Balanced lipophilicity & electron donation |
Phenylthio (PhS) | Moderate Anticancer/Antimicrobial | ↓ Activity - Slightly ↓ lipophilicity & electron donation | |
Alkylthio (e.g., CH₃S) | Moderate Antiviral (HCV EC₅₀ ~31-100 nM [4]) | ↓ Lipophilicity/membrane permeability; limited π-stacking | |
H (Unsubstituted) | ↓↓↓ Bioactivity across multiple assays | ↓↓↓ Activity - Lacks crucial binding moiety | |
Aryl/heteroaryl | Variable; Highly dependent on specific group (e.g., Pyrimidinyl: ↑ BRAF inhibition [3]) | Can be ↑ or ↓; often different target profile |
Table 3: Electronic and Lipophilic Contributions of Key Substituents
Substituent | Electronic Effect on Core | ΔlogP (vs. H) | Key Role in Target Interaction |
---|---|---|---|
6-Phenyl | Moderate π-extension; slight +M effect | +2.0 to +2.5 | π-π stacking; Hydrophobic pocket filling |
5-(p-Tolylthio) | Strong +M/+I via S and CH₃; ↑ HOMO energy | +2.8 to +3.3 | Electron donation; Polarizable S interactions; Hydrophobicity |
5-(Phenylthio) | Strong +M via S; ↓ +I | +2.3 to +2.8 | Electron donation; Polarizable S; ↓ Hydrophobicity vs. p-Tolyl |
5-(4-Cl-Phenylthio) | +M (S) but -I (Cl) | +2.5 to +3.0 | Electron donation (weaker); Halogen bonding potential |
6-H, 5-H | N/A | 0 | Minimal interaction potential - Baseline |
The exploration of imidazo[2,1-b]thiazoles as bioactive agents has evolved significantly, driven by synthetic advancements and target-driven design:
Early Synthesis & Initial Discoveries (Pre-2000s): Initial routes relied on multistep procedures, often involving Hantzsch thiazole synthesis followed by cyclization with α-halo carbonyls. These methods, while foundational, suffered from moderate yields, harsh conditions, and limited substituent diversity. Early biological screening revealed modest anthelmintic and antibacterial activities, primarily attributed to the core's inherent heterocyclic character rather than targeted design. The discovery of tubulin polymerization inhibition by simple 5,6-diaryl analogues marked the first significant pharmacological potential, paving the way for anticancer applications [6] [7].
Rise of Targeted Therapies and SAR Exploration (2000s-2010s): This period witnessed a shift towards rational drug design:
Table 4: Historical Milestones in Imidazo[2,1-b]thiazole Pharmacophore Development
Time Period | Key Development | Representative Compound/Class | Impact |
---|---|---|---|
Pre-2000s | Classical Multistep Synthesis; Anthelmintic/antibacterial screening | Simple alkyl/aryl derivatives | Established core scaffold; Identified baseline bioactivity |
2000-2010 | SAR identification for anticancer activity; Tubulin inhibitors discovered | 5,6-Diaryl derivatives (Nocodazole analogues) | Validated imidazothiazole as viable antitubulin/anticancer scaffold |
2011-2015 | Targeted Kinase Inhibitors (Melanoma focus); HCV NS4B Inhibitors | Pyrimidinyl-imidazothiazoles (e.g., 26, 27); 26f | Demonstrated potent RAF kinase inhibition; Achieved sub-µM HCV inhibition |
2016-2020 | Hybrid Pharmacophores; Selective Enzyme Inhibitors | Imidazothiazole-sulfonyl piperazines (e.g., 9ae, 9cc); Imidazothiazole-thiadiazoles | Achieved selective hCA II inhibition; Developed potent anti-HepG2 hybrids |
2020-Present | Green Synthesis (GBBR); Antimycobacterial Focus; Computational Design | Hydrazone-Thiazole hybrids (e.g., 7b); GBBR products (e.g., 4a-e) | Yielded potent anti-TB agents (MIC <1µg/mL); Enabled efficient access to novel chemotypes; Guided design by docking/DFT |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1